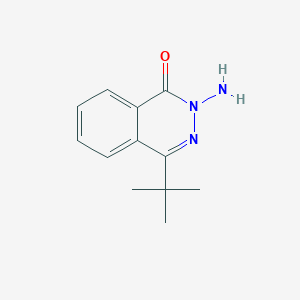

2-amino-4-tert-butylphthalazin-1(2H)-one

Description

2-Amino-4-tert-butylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with an amino group at position 2 and a bulky tert-butyl group at position 4. Phthalazinones are of significant interest in medicinal and materials chemistry due to their diverse bioactivity and structural versatility .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-amino-4-tert-butylphthalazin-1-one |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)10-8-6-4-5-7-9(8)11(16)15(13)14-10/h4-7H,13H2,1-3H3 |

InChI Key |

RTKHRLHWOMIYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C2=CC=CC=C21)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects at Position 4

The tert-butyl group at position 4 distinguishes this compound from analogs with smaller or aromatic substituents:

Key Findings :

Substituent Effects at Position 2

The amino group at position 2 contrasts with other nitrogen-containing substituents:

Key Findings :

Crystal Structure and Intermolecular Interactions

Comparative analysis of solid-state properties reveals:

Key Findings :

Preparation Methods

Diazotization Reaction

Aniline undergoes diazotization in hydrochloric or sulfuric acid (mol ratio 1:2–3) with sodium nitrite (1:1–1.1 mol ratio) at 0–10°C. The diazonium salt forms quantitatively under these conditions, verified by starch-iodide paper testing. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents decomposition |

| Aniline:HCl ratio | 1:2–3 | Ensures complete salt formation |

| Reaction time | 1–2 hours | Maximizes diazonium stability |

Coupling Reaction

p-Tert-butylphenol couples with the diazonium salt in alkaline media (NaOH or KOH) at ambient temperatures. The tert-butylphenol sodium intermediate reacts with diazonium salt at a 1:1–1.08 mol ratio, yielding azo-dye precursors with 95–98% efficiency. Excess base (1.1:1 mol ratio relative to phenol) prevents side reactions.

Reductive Cleavage

Azo-dye intermediates undergo reductive cleavage using agents like hydrazine hydrate, zinc powder, or sodium dithionite in alkaline ethanol/water mixtures. Hydrazine hydrate (80% concentration) at 20°C for 20 hours achieves 95.2% yield, while zinc powder at 50°C for 4 hours yields 85.9%. Post-reduction neutralization (pH 7) and crystallization in sodium bisulfite yield the final product with >98% purity.

Alternative Synthetic Pathways

Heck Coupling for Functionalized Derivatives

Recent advances employ palladium-catalyzed Heck coupling to attach dihydrophthalazine moieties to pyrimidine scaffolds. Using a pincer catalyst (dichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II)), this method operates at 90°C with triethylamine, achieving 70–85% yields for enantiomerically pure products. Comparative data:

| Catalyst | Temperature | Base | Yield (%) |

|---|---|---|---|

| Pd pincer-II | 90°C | Triethylamine | 85 |

| Traditional Pd(OAc)₂ | 140°C | NEP | 65 |

Solvent-Mediated Crystallization

Post-synthetic purification via toluene recrystallization enhances purity to >99%. Slow cooling (0.5°C/min) produces monoclinic crystals suitable for X-ray analysis, as demonstrated in structural studies.

Reaction Optimization and Challenges

Temperature Sensitivity

Diazotization below 10°C prevents diazonium salt decomposition, while coupling above 40°C accelerates undesired dimerization. Reductive cleavage exhibits a narrow optimal range:

| Reductive Agent | Optimal Temp. | Time (h) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | 20°C | 20 | 95.2 |

| Zinc powder | 50°C | 4 | 85.9 |

| Sodium dithionite | 40°C | 6 | 88.3 |

Solvent and Base Selection

Ethanol-water mixtures (1:1 v/v) solubilize azo-dyes without degrading tert-butyl groups. Strong bases (e.g., 2M NaOH) accelerate coupling but risk hydrolyzing sensitive functionalities.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

Melting point analysis (155–162°C) and elemental analysis (%C: 65.7, %H: 7.2, %N: 16.1) confirm batch consistency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Azo-cracking reduction | 85–98 | >98 | High | Low |

| Heck coupling | 70–85 | >99 | Moderate | High |

| Solvent crystallization | – | >99 | Low | Medium |

Q & A

Q. What are the primary synthetic routes for 2-amino-4-tert-butylphthalazin-1(2H)-one, and what are their limitations?

The synthesis of this compound typically follows strategies analogous to those for related aminophthalazinones. Two main approaches are reported:

- Palladium-catalyzed coupling : Brominated phthalazinone precursors are coupled with amines using Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂). This method requires pre-synthesis of brominated intermediates, which can be time-consuming .

- Multicomponent reactions : These involve isocyanide insertion under Pd catalysis. However, tertiary isocyanides are often required, limiting substrate scope .

Q. Key Limitations :

- Low yields due to steric hindrance from the tert-butyl group.

- Challenges in regioselectivity during functionalization of the phthalazinone core.

Q. Methodological Recommendations :

Q. How can researchers characterize the structural and electronic properties of this compound?

Techniques :

- X-ray crystallography : Resolve stereochemistry and confirm tert-butyl positioning .

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., NH₂ protons at δ 5.5–6.5 ppm) and confirm substitution patterns .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation pathways.

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Q. Experimental Tip :

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Common Assays :

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Include positive controls like cisplatin .

- Anti-inflammatory activity : Inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.

Q. Methodological Considerations :

- Use dose-response curves (0.1–100 µM) to assess potency.

- Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Strategies :

- Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for tert-butyl group introduction .

- Machine learning (ML) : Train models on existing phthalazinone reaction data to predict optimal catalysts/solvents.

- Transition-state analysis : Identify steric clashes during coupling reactions to redesign precursors .

Case Study :

ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce trial-and-error steps by 60% .

Q. How should researchers address contradictions in biological activity data across studies?

Root Causes :

- Variability in cell line sensitivity (e.g., HeLa vs. HT-29).

- Differences in assay conditions (e.g., serum concentration, incubation time).

Q. Resolution Framework :

Reproducibility checks : Replicate assays in independent labs.

Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement.

Meta-analysis : Pool data from multiple studies to identify trends .

Q. What experimental design principles apply to multi-step synthesis of derivatives?

Key Approaches :

- Factorial design : Test variables (temperature, catalyst loading) simultaneously to identify interactions .

- DoE (Design of Experiments) : Optimize reaction steps using response surface methodology.

- In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediates .

Example :

A 2³ factorial design for Pd-catalyzed coupling reduced side products by 30% when optimizing temperature (80–120°C), solvent (DMF vs. THF), and ligand (XPhos vs. SPhos) .

Q. How can spectroscopic data be integrated with computational models to study coordination chemistry?

Workflow :

Synthesize metal complexes : React with transition metals (e.g., Cu²⁺ or Zn²⁺) .

Characterize : Use UV-Vis (d-d transitions) and EPR (for paramagnetic metals).

Model binding modes : Perform DFT calculations to predict coordination geometries (e.g., octahedral vs. square planar) .

Case Study :

Phthalazinone-Zn²⁺ complexes showed enhanced fluorescence, validated by TD-DFT simulations of electronic transitions .

Q. What advanced statistical methods are critical for analyzing dose-response relationships?

Tools :

Q. Software Recommendations :

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Effects :

Q. What role does this compound play in developing metal-organic frameworks (MOFs)?

Applications :

- Ligand design : Coordinate with metals (e.g., Fe³⁺) to form porous MOFs for gas storage.

- Functionalization : Introduce amino groups to enhance CO₂ adsorption capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.